(3R,4S)-rel-4-(3-Ethylphenyl)pyrrolidine-3-carboxylic acid
Description
(3R,4S)-rel-4-(3-Ethylphenyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a 3-ethylphenyl substituent at the 4-position and a carboxylic acid group at the 3-position of the pyrrolidine ring. The Boc-protected version (CAS 1255933-99-3) has a molecular formula of C₁₈H₂₅NO₄, a molecular weight of 319.4 g/mol, and a predicted pKa of 4.32 ± 0.40 . The free acid likely has a molecular formula of ~C₁₃H₁₇NO₂ and a molecular weight of ~218.28 g/mol (calculated by removing the Boc group).
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(3R,4S)-4-(3-ethylphenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H17NO2/c1-2-9-4-3-5-10(6-9)11-7-14-8-12(11)13(15)16/h3-6,11-12,14H,2,7-8H2,1H3,(H,15,16)/t11-,12+/m1/s1 |
InChI Key |
LJSAOSFKNVHTAC-NEPJUHHUSA-N |
Isomeric SMILES |
CCC1=CC(=CC=C1)[C@H]2CNC[C@@H]2C(=O)O |
Canonical SMILES |
CCC1=CC(=CC=C1)C2CNCC2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-rel-4-(3-Ethylphenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihalide or through the reduction of a pyrrole derivative.
Introduction of the 3-Ethylphenyl Group: The 3-ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using ethylbenzene and a suitable catalyst.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production methods for (3R,4S)-rel-4-(3-Ethylphenyl)pyrrolidine-3-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-rel-4-(3-Ethylphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
(3R,4S)-rel-4-(3-Ethylphenyl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Research: The compound’s interactions with biological targets are investigated to understand its potential therapeutic effects.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R,4S)-rel-4-(3-Ethylphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrrolidine-3-carboxylic Acid Derivatives
Key Observations:
Substituent Effects on Molecular Weight :
- Electron-withdrawing groups (e.g., trifluoromethyl, -CF₃) significantly increase molecular weight (e.g., 475 vs. ~218 g/mol for the ethylphenyl derivative) .
- Halogenated analogs (e.g., 3-chlorophenyl, MW 225.67) have higher MW than alkyl-substituted derivatives due to the atomic weight of halogens .
Synthetic Yield and Purity :
- Ureido-linked derivatives with trifluoromethylphenyl groups achieve high purity (>99%) but moderate yields (63–76%) due to steric and electronic challenges .
- Ethylphenyl derivatives may exhibit higher yields (if synthesized via similar routes) due to reduced steric hindrance compared to bulky substituents like trifluoromethyl.
Methoxy/Amino Groups: Increase solubility and modulate electronic properties (e.g., 3,5-dimethoxyphenyl analog, MW 482) .
Research Findings and Trends
- Steric Effects : Bulky substituents (e.g., indol-3-yl in compounds) reduce synthetic yields (67–76%) compared to simpler aryl groups .
- Electron-Donating vs. Withdrawing Groups : Electron-withdrawing substituents (e.g., -CN, -CF₃) may stabilize intermediates during synthesis, improving purity (>99% in multiple cases) .
Biological Activity
(3R,4S)-rel-4-(3-Ethylphenyl)pyrrolidine-3-carboxylic acid is a chiral compound belonging to the pyrrolidine class of organic compounds. It is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential applications in medicinal chemistry.
- Molecular Formula : C₁₆H₁₉NO₂
- Molecular Weight : Approximately 257.33 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a carboxylic acid group and an ethylphenyl moiety.
Pharmacological Potential
(3R,4S)-rel-4-(3-Ethylphenyl)pyrrolidine-3-carboxylic acid has shown significant biological activity, particularly in the context of drug synthesis and development. Its unique structure allows for selective interactions with various biological targets, making it a valuable compound in medicinal chemistry.
- Target Interactions : Interaction studies indicate that this compound may interact with multiple biological targets, influencing various pharmacological pathways. These studies are essential for understanding the compound's pharmacodynamics and pharmacokinetics.
- Analog Development : The compound has been utilized as a precursor for developing analogs that exhibit enhanced potency and selectivity for specific biological targets, such as arginase inhibitors. For instance, N-substituted analogs have demonstrated significant improvements in inhibitory activity compared to existing standards .
Case Studies
Several studies have highlighted the biological activity of (3R,4S)-rel-4-(3-Ethylphenyl)pyrrolidine-3-carboxylic acid:
- Study on Arginase Inhibition : A recent study identified novel arginase inhibitors derived from pyrrolidine analogs, including (3R,4S)-rel-4-(3-Ethylphenyl)pyrrolidine-3-carboxylic acid derivatives. These inhibitors showed up to a 1000-fold increase in potency relative to traditional inhibitors such as 2-amino-6-boronohexanoic acid (ABH) and N-hydroxy-nor-l-arginine (nor-NOHA) with IC50 values in the low nanomolar range .
Synthesis Methods
The synthesis of (3R,4S)-rel-4-(3-Ethylphenyl)pyrrolidine-3-carboxylic acid can be accomplished through several methods:
- Chiral Synthesis : A method involving glycine ethyl ester as a starting material has been reported. This approach utilizes amino-addition protective groups followed by ring closure, substitution, coupling, catalytic hydrogenation, hydrolysis, and deprotection .
- Yield and Purity : The synthetic route has been optimized to achieve high yields (up to 77%) and chiral purity (not less than 99%) under mild reaction conditions .
Data Table: Biological Activity Overview
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
